4-amino-N,N-bis(2-ethylhexyl)benzamide
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Overview
Description
4-amino-N,N-bis(2-ethylhexyl)benzamide is a chemical compound with the molecular formula C23H40N2O. It is a benzamide derivative, characterized by the presence of an amino group and two ethylhexyl groups attached to the nitrogen atoms. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-bis(2-ethylhexyl)benzamide typically involves the condensation of 4-aminobenzoic acid with 2-ethylhexylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-bis(2-ethylhexyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Nitro derivatives of the benzamide.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-amino-N,N-bis(2-ethylhexyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-amino-N,N-bis(2-ethylhexyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-ethylhexyl)benzamide: Lacks the amino group, resulting in different chemical properties.
4-amino-N,N-bis(2-ethylhexyl)benzoate: Contains a carboxylate group instead of an amide group.
N,N-bis(2-ethylhexyl)-4-nitrobenzamide: Contains a nitro group instead of an amino group.
Uniqueness
4-amino-N,N-bis(2-ethylhexyl)benzamide is unique due to the presence of both the amino group and the ethylhexyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
84166-90-5 |
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Molecular Formula |
C23H40N2O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
4-amino-N,N-bis(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C23H40N2O/c1-5-9-11-19(7-3)17-25(18-20(8-4)12-10-6-2)23(26)21-13-15-22(24)16-14-21/h13-16,19-20H,5-12,17-18,24H2,1-4H3 |
InChI Key |
WNGHEVVSGPPVMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
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